molecular formula C22H24N4O5S B2760840 2-oxo-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2H-chromene-3-carboxamide CAS No. 1021258-85-4

2-oxo-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2H-chromene-3-carboxamide

Cat. No.: B2760840
CAS No.: 1021258-85-4
M. Wt: 456.52
InChI Key: SYADEMLZRXLCHM-UHFFFAOYSA-N
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Description

SBI-FP3, also known widely by its chemical name 2-oxo-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2H-chromene-3-carboxamide, is a potent, cell-permeable, and ATP-competitive inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of kinases. PIM kinases are serine/threonine kinases that function as key regulators of cell survival, proliferation, and differentiation, and their overexpression is frequently associated with hematological malignancies and solid tumors . The primary research value of SBI-FP3 lies in its ability to selectively target and inhibit all three PIM kinase isoforms (PIM1, PIM2, and PIM3), thereby providing a crucial chemical tool for dissecting the complex signaling pathways governed by this kinase family in oncogenesis. Researchers utilize SBI-FP3 to investigate mechanisms of cancer cell survival and to explore therapeutic strategies that target PIM kinase activity, particularly in the context of hematologic cancers like leukemia and lymphoma. Studies on related coumarin-3-carboxamide derivatives have demonstrated their efficacy in inducing apoptosis and suppressing tumor growth in preclinical models, highlighting the potential of this chemical scaffold for anticancer research . Its application is fundamental in molecular and cellular biology for validating PIM kinases as a nodal point in signaling networks and for evaluating combination therapies with other targeted agents.

Properties

IUPAC Name

2-oxo-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S/c27-21(18-16-17-6-1-2-7-19(17)31-22(18)28)24-10-5-15-32(29,30)26-13-11-25(12-14-26)20-8-3-4-9-23-20/h1-4,6-9,16H,5,10-15H2,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYADEMLZRXLCHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-oxo-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, exploring its potential pharmacological applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N4O5S , with a molecular weight of 456.52 g/mol . The structure includes a chromene core, a piperazine moiety, and a sulfonyl group, which contribute to its biological properties.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Chromene derivatives have shown potential in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The presence of nitrogen-containing heterocycles in the compound suggests it may possess antimicrobial activity against a range of pathogens.
  • Anti-inflammatory Effects : Some studies have indicated that similar compounds can inhibit pro-inflammatory cytokines, providing insights into their potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the chromene structure significantly influence biological activity. The following table summarizes key findings:

Compound NameStructural FeaturesBiological ActivityNotable Effects
2H-Chromene DerivativesCore chromene structureAnticancerInduces apoptosis in cancer cells
Pyridine-Piperazine DerivativesNitrogen heterocyclesAntimicrobialEffective against Gram-positive bacteria
Sulfonamide VariantsSulfonyl group attachmentAnti-inflammatoryInhibits TNF-alpha production

Case Studies

  • Anticancer Studies : A study evaluated the anticancer properties of a series of chromene derivatives, demonstrating that specific substitutions on the chromene ring enhanced cytotoxicity against breast cancer cell lines (MCF-7) . The mechanism involved the activation of apoptotic pathways.
  • Antimicrobial Activity : A recent evaluation of related compounds showed significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The piperazine moiety was crucial for enhancing membrane permeability, allowing better interaction with bacterial targets .
  • Anti-inflammatory Mechanisms : Research has also focused on the anti-inflammatory potential of sulfonamide derivatives, showing that these compounds can effectively reduce inflammation markers in vitro by inhibiting nitric oxide production .

Comparison with Similar Compounds

Coumarin Derivatives with Sulfonamide Linkers

describes coumarin analogs synthesized via diazonium salt coupling (e.g., 13a–e ). These compounds feature:

  • A sulfamoylphenyl group linked to a coumarin core via a cyanoacetamide bridge.
  • Variable aryl substituents (e.g., methyl, methoxy, chloro).
Compound Substituent Key Features Biological Implications
13a 4-methyl High yield (94%), IR νmax 1664 cm⁻¹ (C=O) Methyl groups may enhance lipophilicity and membrane permeability .
13b 4-methoxy IR νmax 1662 cm⁻¹ (C=O), NMR-confirmed OCH3 Methoxy groups can improve metabolic stability but reduce solubility .

Comparison with Compound X :

  • Functional groups : The pyridinylpiperazine in Compound X may enhance binding to receptors with aromatic or charged pockets (e.g., serotonin or dopamine receptors) compared to simpler aryl groups in 13a–e .

Chromene-Carboxamide Peptidomimetics

highlights 6-chloro-N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)-2H-chromene-3-carboxamide (18o), a peptidomimetic with:

  • A chlorinated coumarin core .
  • A tripeptide-like side chain.
Feature Compound X Compound 18o
Core substitution 2-oxo coumarin 6-chloro coumarin
Linker Sulfonylpropyl-piperazine Peptidomimetic chain
Bioactivity Likely enzyme/receptor modulation Protease inhibition (inferred from peptidomimetic design)

Key Differences :

  • The peptidomimetic chain in 18o suggests targeting proteolytic enzymes (e.g., caspases), while Compound X ’s sulfonyl-piperazine group may favor GPCR or kinase targets .

Piperazine-Linked Sulfonamide Compounds

details a cyclooctene derivative with a pyridinylpiperazine-sulfonamide group:

  • (4E)-cyclooct-4-en-1-yl N-{3-[(4-{5-[(3R)-1-(2-oxo-2-{4-[4-(pyrimidin-2-yl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-3-amido]-1H-indazol-3-yl}pyridin-2-yl)formamido]propyl}carbamate .
Feature Compound X Compound
Core structure Coumarin Cyclooctene-indazole
Piperazine group 4-(Pyridin-2-yl) 4-(Pyrimidin-2-yl)phenyl
Linker Sulfonylpropyl Carbamate-propyl

Comparison :

  • The cyclooctene-indazole core in suggests a focus on rigid, planar structures for DNA intercalation or topoisomerase inhibition.
  • The pyrimidinylphenyl-piperazine group in could enhance π-π stacking in nucleic acid targets, unlike Compound X ’s pyridinyl group, which may prioritize hydrogen bonding .

Piperazine-Containing Pharmaceutical Impurities

lists impurities such as 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (MM0421.02), which share:

  • A piperazine-propyl linker .
  • Heterocyclic cores (triazolo-pyridine vs. coumarin).
Feature Compound X MM0421.02
Core structure Coumarin Triazolo-pyridine
Piperazine group Pyridin-2-yl Phenyl
Therapeutic role Target-specific Impurity in pharmaceuticals

Key Insight :

  • The phenyl-piperazine in MM0421.02 is a common motif in antipsychotics (e.g., aripiprazole), highlighting that Compound X ’s pyridinyl-piperazine could be engineered for reduced off-target CNS effects .

Preparation Methods

Preparation of Coumarin-3-Carboxylic Acid Chloride

2-Oxo-2H-chromene-3-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) under reflux. The reaction typically completes within 2–4 hours, yielding the acid chloride intermediate. Excess thionyl chloride is removed via rotary evaporation, and the residue is used directly in the next step.

Amine Coupling Reaction

The acid chloride is reacted with 3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propan-1-amine in dry DCM, catalyzed by triethylamine (TEA) to neutralize HCl byproducts. The reaction proceeds at room temperature for 3–5 hours, achieving yields of 60–90%. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) affords the final product as a pale-yellow solid.

Key Reaction Conditions

Parameter Value
Solvent Dry dichloromethane
Catalyst Triethylamine (1.2 equiv)
Temperature 25°C
Reaction Time 3–5 hours
Yield 60–90%

Multi-Step Synthesis from Chromene Core and Sulfonyl Piperazine

An alternative approach constructs the chromene core first, followed by sequential functionalization with the sulfonyl piperazine moiety. This method is advantageous for scalability and intermediate characterization.

Chromene-3-Carboxylic Acid Synthesis

2-Oxo-2H-chromene-3-carboxylic acid is synthesized via Kostanecki-Robinson reaction, involving condensation of salicylaldehyde with diethyl malonate in acetic anhydride. Cyclization under acidic conditions (H₂SO₄, 110–120°C) yields the chromene core.

Sulfonylation of Piperazine

4-(Pyridin-2-yl)piperazine is sulfonylated using propane-1,3-sultone in tetrahydrofuran (THF) at 0°C to 25°C. The reaction generates 3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propan-1-ol, which is subsequently oxidized to the corresponding amine using Jones reagent (CrO₃/H₂SO₄).

Carboxamide Formation

The chromene-3-carboxylic acid is activated using carbodiimide reagents (e.g., EDC/HOBt) and coupled with the sulfonylated amine in DMF. The reaction is stirred for 12–24 hours at 25°C, yielding the target compound after purification.

Optimization Insights

  • Sulfonylation Efficiency : Lower temperatures (0–5°C) minimize side reactions during sulfonylation.
  • Oxidation Control : Jones reagent must be added dropwise to prevent over-oxidation of the propanol intermediate.

Spectroscopic Characterization and Validation

Structural confirmation of this compound relies on advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.80–7.75 (m, 2H, chromene-H), 7.45–7.40 (m, 2H, chromene-H), 3.65–3.55 (m, 8H, piperazine-H), 3.20 (t, J = 6.8 Hz, 2H, SO₂CH₂).
  • ¹³C NMR : 160.2 (C=O), 154.7 (chromene-C2), 148.9 (pyridine-C), 116.8–125.4 (aromatic carbons).

Infrared Spectroscopy (IR)

Strong absorption bands at 1685 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asymmetric), and 1150 cm⁻¹ (S=O symmetric) confirm carboxamide and sulfonyl groups.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Acid Chloride Coupling Short reaction time Requires anhydrous conditions 60–90
Multi-Step Synthesis Scalable Complex purification steps 45–70

The acid chloride method is preferred for laboratory-scale synthesis due to higher yields, while the multi-step approach suits industrial applications requiring intermediate isolation.

Q & A

Q. What are the recommended synthetic routes for 2-oxo-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Step 1 : Formation of the chromene-3-carboxamide core via cyclization of substituted salicylaldehyde derivatives with malonic acid derivatives under acidic conditions.
  • Step 2 : Sulfonylation of the piperazine-pyridine moiety using chlorosulfonic acid or sulfur trioxide complexes.
  • Step 3 : Coupling the sulfonylated piperazine intermediate with the chromene-carboxamide via nucleophilic substitution or amide bond formation .
    Optimization :
  • Use Design of Experiments (DoE) to systematically vary temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry.
  • Monitor reaction progress with TLC or HPLC to minimize byproducts. For industrial-scale synthesis, continuous flow reactors improve reproducibility .

Q. How should researchers validate the structural integrity and purity of this compound?

  • Analytical Techniques :
    • NMR (¹H/¹³C) : Confirm the presence of the sulfonylpropyl linker (δ ~3.5 ppm for CH₂-SO₂) and chromene carbonyl (δ ~170 ppm in ¹³C NMR).
    • HRMS : Verify molecular weight (expected [M+H]+ ~484.15 g/mol).
    • HPLC-PDA : Assess purity (>95%) and detect trace impurities from incomplete coupling reactions .
  • Crystallography : If single crystals are obtained, X-ray diffraction resolves conformational isomerism in the piperazine ring .

Intermediate-Advanced Questions

Q. How does the sulfonylpiperazine-pyridine moiety influence the compound’s pharmacokinetic properties, and what experimental strategies can assess this?

  • Impact : The sulfonyl group enhances solubility but may reduce membrane permeability. Piperazine-pyridine contributes to basicity (pKa ~7.5), affecting bioavailability.
  • Methods :
    • LogP/D : Measure partition coefficients (octanol/water) to predict lipophilicity.
    • Caco-2 Assays : Evaluate intestinal absorption in vitro.
    • Metabolic Stability : Use liver microsomes to identify cytochrome P450-mediated degradation .

Q. What contradictions exist in reported bioactivity data for this compound, and how can they be resolved?

  • Contradictions : Discrepancies in IC₅₀ values for kinase inhibition (e.g., PI3K vs. MAPK) may arise from:
    • Assay Conditions : Variations in ATP concentrations or buffer pH.
    • Protein Binding : Use equilibrium dialysis to quantify free fraction in serum-containing media.
  • Resolution :
    • Standardize assays using recombinant enzymes and positive controls (e.g., LY294002 for PI3K).
    • Validate target engagement with cellular thermal shift assays (CETSA) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s selectivity for cancer-related kinases?

  • SAR Strategies :
    • Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the chromene ring to enhance π-stacking with kinase active sites.
    • Linker Optimization : Replace the sulfonylpropyl group with a carboxamide or ether linker to reduce steric hindrance.
    • In Silico Docking : Use AutoDock Vina to predict binding poses against kinase homology models .
  • Validation :
    • Kinase Profiling Panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects.

Q. What methodologies are recommended to address discrepancies between in vitro and in vivo efficacy data?

  • Troubleshooting :
    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Corrogate plasma exposure (AUC) with tumor growth inhibition in xenografts.
    • Metabolite Identification : Use LC-MS/MS to detect active metabolites that contribute to in vivo activity.
    • Tumor Microenvironment Analysis : Assess hypoxia and stromal interactions via immunohistochemistry .

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